molecular formula C18H17NO3 B2410902 N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034350-29-1

N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2410902
CAS No.: 2034350-29-1
M. Wt: 295.338
InChI Key: HDGPYBMKIGNQFI-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of furan rings and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones and related oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Nitro or halogenated benzyl derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The furan rings and benzyl group facilitate binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-2-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
  • N-(4-(thiophen-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
  • N-(4-(pyridin-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide

Uniqueness

N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide is unique due to the specific positioning of the furan ring and the benzyl group, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-9-17(13(2)22-12)18(20)19-10-14-3-5-15(6-4-14)16-7-8-21-11-16/h3-9,11H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGPYBMKIGNQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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